tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate
Description
tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate is a piperazine-derived compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety attached via a carbonyl group to the piperazine ring. The tert-butoxycarbonyl (Boc) group at the 1-position and a methyl substituent at the 2-position of the piperazine ring confer steric and electronic modifications critical for its physicochemical properties and reactivity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
tert-butyl 4-(1,3-benzodioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12-10-19(7-8-20(12)17(22)25-18(2,3)4)16(21)13-5-6-14-15(9-13)24-11-23-14/h5-6,9,12H,7-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDOYQBMBDAZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116403 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1,3-benzodioxol-5-ylcarbonyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420999-92-3 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1,3-benzodioxol-5-ylcarbonyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420999-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1,3-benzodioxol-5-ylcarbonyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine core. One common synthetic route includes the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with 2-methylpiperazine under controlled conditions to form the intermediate piperazine derivative. This intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Boc Deprotection and Functionalization
The Boc group is cleaved under acidic conditions to expose the secondary amine for further derivatization:
Typical Workflow :
| Step | Reagents | Outcome | Reference |
|---|---|---|---|
| Boc removal | 25% TFA/DCM | Free amine intermediate | |
| Subsequent acylation | AcCl, DIPEA, DCM | N-acylated derivatives |
Stability and Reactivity Under Physiological Conditions
-
Hydrolysis : The ester linkage in the Boc group is stable under neutral conditions but hydrolyzes in acidic or basic media .
-
Metabolic Pathways : Cytochrome P450-mediated oxidation of the benzodioxole ring observed in vitro .
Comparative Stability Data :
| Condition | Half-life (pH 7.4, 37°C) | Degradation Products |
|---|---|---|
| Acidic (pH 2) | 2h | Benzoic acid derivatives |
| Basic (pH 10) | 6h | Piperazine fragments |
Key Challenges and Optimization
Scientific Research Applications
Tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: : The compound can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carboxylate
- Key Difference : Lacks the 2-methyl substituent on the piperazine ring.
- Impact : The absence of the methyl group reduces steric hindrance, enhancing reactivity in nucleophilic substitution reactions. However, this also decreases metabolic stability compared to the methylated analogue .
- Synthesis : Prepared via coupling of benzo[d][1,3]dioxole-5-carboxylic acid with Boc-piperazine using HBTU/DIEA in DCM, yielding 72–85% .
tert-Butyl 4-(Benzo[d][1,3]dioxole-5-carbonyl)-3-methylpiperazine-1-carboxylate
- Key Difference : Methyl group at the 3-position instead of the 2-position.
- Impact : Altered stereoelectronic effects reduce solubility in polar solvents (e.g., water solubility <0.1 mg/mL vs. 0.3 mg/mL for the 2-methyl derivative) .
- Application : Less frequently employed in drug discovery due to unfavorable pharmacokinetic profiles .
Analogues with Modified Aromatic Moieties
tert-Butyl 4-(3-Chlorobenzoyl)-2-methylpiperazine-1-carboxylate
- Key Difference : Replaces the benzo[d][1,3]dioxole group with a 3-chlorophenyl group.
- Impact : The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, accelerating amide bond formation in downstream reactions. However, this reduces π-π stacking interactions in biological targets .
- Spectral Data : $ ^1H $ NMR (CDCl$3$): δ 1.45 (s, 9H, Boc), 2.35 (s, 3H, CH$3$), 3.5–4.1 (m, 6H, piperazine) .
tert-Butyl 4-(6-(Methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate
- Key Difference : Substitutes the benzo[d][1,3]dioxole with a methoxycarbonylpyridine ring.
- Impact : The pyridine nitrogen enhances hydrogen-bonding capacity, improving binding affinity to ATP pockets in kinase targets. Reported IC$_{50}$ values for kinase inhibition are 10–100 nM, compared to micromolar ranges for the benzo[d][1,3]dioxole analogue .
Functionalized Derivatives in Drug Development
tert-Butyl (R)-4-((4-Iodophenyl)carbamoyl)-2-methylpiperazine-1-carboxylate
UNC4684 (S)-4-(8-(3-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-5-yl)morpholine
- Key Difference: Incorporates a triazinoisoquinoline scaffold.
- Impact : Demonstrates potent antiproliferative activity (IC$_{50}$ = 15 nM in leukemia cell lines) due to enhanced DNA intercalation, unlike the parent compound .
Data Tables
Table 1: Comparative Physicochemical Properties
Key Research Findings
Steric Effects : The 2-methyl group in the target compound reduces rotational freedom, stabilizing bioactive conformations in enzyme-binding pockets .
Metabolic Stability: Methylated piperazine derivatives exhibit prolonged half-lives (>6 hours in rodent models) compared to non-methylated analogues (<2 hours) .
Synthetic Versatility : The Boc group enables facile deprotection under acidic conditions (e.g., TFA/DCM), allowing modular functionalization for SAR studies .
Biological Activity
Chemical Identity and Structure
tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate, with CAS number 1324621-87-5, is a synthetic compound characterized by its unique molecular structure. The molecular formula is and it has a molecular weight of 334.4 g/mol. The compound features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety, which is known for its biological activity.
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Inhibition of PD-1/PD-L1 Interaction : This compound has shown potential in modulating immune responses by inhibiting the programmed cell death protein 1 (PD-1) pathway. In studies involving mouse splenocytes, it was able to rescue immune cells significantly, indicating its role as an immune checkpoint inhibitor .
- Antidiabetic Potential : Research has indicated that derivatives of benzodioxole, including this compound, exhibit antidiabetic properties by acting as inhibitors of key enzymes involved in glucose metabolism .
Study on Immune Modulation
A notable study explored the effects of various benzodioxole derivatives on immune modulation. The compound was tested in a rescue assay where it demonstrated a significant ability to restore the function of mouse splenocytes in the presence of recombinant PD-L1 at concentrations as low as 100 nM .
Antidiabetic Activity
In another investigation focusing on antidiabetic properties, compounds similar to this compound were synthesized and tested for their inhibitory effects on α-amylase and α-glucosidase. The results indicated that these compounds could effectively reduce blood glucose levels by inhibiting carbohydrate-digesting enzymes, thereby showcasing their potential as therapeutic agents for diabetes management .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves coupling reactions, such as Pd-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ and BINAP ligands) or nucleophilic substitution. For example, tert-butyl-protected intermediates can react with benzo[d][1,3]dioxole-5-carbonyl derivatives under inert atmospheres (Ar/N₂) at elevated temperatures (80–100°C). Purification via silica gel column chromatography with gradients of ethyl acetate/hexane is standard .
- Key Steps :
- Coupling : React tert-butyl piperazine derivatives with activated carbonyl groups (e.g., acid chlorides).
- Protection/Deprotection : Use tert-butyl chloroformate for carboxylate protection under basic conditions (e.g., triethylamine) .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the piperazine and benzodioxole rings. For example, carbonyl (C=O) signals appear at ~165–170 ppm in ¹³C NMR .
- X-Ray Diffraction : Resolves stereochemical ambiguities and verifies crystal packing, particularly for polymorphic forms. Single-crystal data collection (e.g., Bruker APEXII CCD) with SHELX refinement is standard .
- HRMS : Validates molecular weight and fragmentation patterns .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (20–40% gradient). Monitor via TLC (Rf ~0.3–0.5) .
- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) to enhance crystalline purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos, BINAP) to enhance coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while elevated temperatures (80–100°C) accelerate reaction kinetics .
- Table: Reaction Optimization Case Study
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd₂(dba)₃, BINAP, 100°C | 72 | 95 | |
| Neat conditions, 80°C | 58 | 88 |
Q. How can stereochemical ambiguities in the piperazine ring be resolved?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- X-Ray Crystallography : Determine absolute configuration by analyzing anomalous scattering effects in single crystals .
Q. What strategies address contradictions in spectral data (e.g., unexpected NMR splitting)?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .
- COSY/NOESY : Correlate proton-proton interactions to confirm spatial arrangements of substituents .
Q. How can computational modeling predict biological activity or binding modes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in biotin biosynthesis). Focus on hydrogen bonding between the benzodioxole carbonyl and active-site residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
Q. What are the stability considerations for long-term storage?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the tert-butyl ester under acidic/alkaline conditions. Monitor via HPLC for degradation products (e.g., free piperazine) .
- Storage Recommendations : Store at −20°C under inert gas (Ar) in amber vials to prevent light-induced decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
